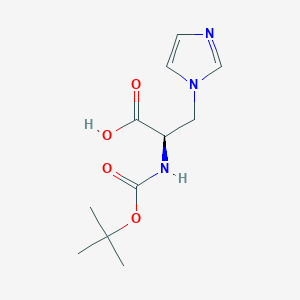

Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid

説明

BenchChem offers high-quality Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKMWDFFFCQCFA-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN1C=CN=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid

This technical guide details the chemical identity, synthesis, properties, and applications of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid , a specialized non-natural amino acid derivative.

Executive Summary

Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (also known as Boc-D-Isotidine or Boc-3-(1-imidazolyl)-D-alanine ) is a regioisomer of histidine protected with a tert-butyloxycarbonyl (Boc) group. Unlike natural histidine, where the alanine side chain is attached to the C4 position of the imidazole ring, this compound features an N1-linkage .

This structural modification abolishes the imidazole ring's ability to tautomerize, fixing the nitrogen protonation state and altering its acid-base profile. Consequently, this compound serves as a critical probe in medicinal chemistry to investigate the mechanistic role of histidine tautomerization in enzymatic catalysis (e.g., catalytic triads) and metal coordination.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers

-

IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(imidazol-1-yl)propanoic acid

-

Common Names: Boc-D-1-imidazolealanine; Boc-D-Isotidine.

-

CAS Number:

-

Free acid (DL-mix): 501-32-6

-

Free acid (L-isomer): 114717-14-5

-

Note: The specific CAS for the Boc-protected R-isomer is derivative-specific and often referenced in custom synthesis libraries.

-

-

Molecular Formula:

-

Molecular Weight: 255.27 g/mol [1]

Structural Comparison: Histidine vs. Isotidine

The defining feature of this compound is the N-alkylation of the imidazole ring.

-

Natural Histidine (C-linked): The side chain connects to C4. The ring nitrogens (N1 and N3) can swap protons (tautomerism), allowing the residue to act as both a proton donor and acceptor simultaneously (proton shuttle).

-

Isotidine (N-linked): The side chain connects to N1. The N1 position is blocked by the alkyl group. Only N3 remains available as a hydrogen bond acceptor or metal ligand. Tautomerism is impossible.

Figure 1: Functional comparison between Natural Histidine and the Isotidine derivative.

Synthesis & Manufacturing

The synthesis of the (R)-enantiomer requires stereochemical control. The most robust route avoids racemization by using D-Serine as the chiral starting material, proceeding through a

Synthetic Route: Serine -Lactone Pathway

This pathway utilizes the nucleophilicity of imidazole attacking the strained

-

Starting Material:

-Boc-D-Serine. -

Cyclization: Treatment with modified Mitsunobu reagents (DIAD/

) effects intramolecular cyclization to form -

Ring Opening: The

-lactone is treated with imidazole in an aprotic solvent (e.g., -

Regioselectivity: Attack occurs predominantly at the N1 of imidazole due to kinetic control, yielding the desired

-linked product.

Reaction Scheme Diagram

Figure 2: Stereoselective synthesis of Boc-(R)-3-(imidazol-1-yl)alanine via β-lactone ring opening.

Physicochemical Properties[3][4][5][6][7]

Acid-Base Profile (pKa)

The acid-base properties of the imidazole ring are significantly altered by N-alkylation.

| Property | Natural Histidine (Side Chain) | Isotidine (Target Compound) | Implication |

| Linkage | C4 (Carbon) | N1 (Nitrogen) | Isotidine is electronically distinct. |

| pKa (Im) | ~6.0 | ~4.9 – 5.8 | Isotidine is a weaker base than Histidine. |

| Protonation | Monocation (delocalized) | Monocation (localized on N3) | Positive charge is not shared between nitrogens. |

| H-Bonding | Donor & Acceptor | Acceptor Only (at N3) | Cannot donate H-bond from the ring (except C-H). |

Solubility and Stability[8]

-

Solubility: Soluble in organic solvents typical for peptide synthesis (DMF, DCM, Methanol). Sparingly soluble in water due to the Boc group.

-

Stability: The N-C bond between the side chain and the imidazole is stable to standard TFA deprotection conditions used to remove the Boc group.

-

Racemization: The (R)-configuration is generally stable. Unlike histidine, which can racemize during coupling due to imidazole-assisted proton abstraction, the N-linked imidazole is less prone to this specific mechanism, though standard precautions for activated esters apply.

Applications in Drug Discovery[2][8][9]

Mechanistic Probes (Catalytic Triads)

In enzymes like serine proteases, histidine acts as a "proton shuttle," accepting a proton at N3 and donating it from N1.

-

Experiment: Replace His with Isotidine (3-imidazol-1-yl-alanine).

-

Outcome: If enzyme activity is abolished, the tautomeric proton shuttle mechanism is confirmed. If activity remains, the histidine acts solely as a general base (acceptor).

Metal Coordination (Zinc Fingers)

Histidine coordinates metal ions (Zn, Cu, Ni) in proteins.

-

Coordination Geometry: Isotidine restricts coordination to the N3 position. It eliminates the ambiguity of N

vs. N

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Usage

This compound is compatible with standard Boc/Benzyl SPPS strategies.

Coupling Protocol:

-

Activation: Use HBTU/HOBt or DIC/Oxyma. Avoid high base concentrations for prolonged periods to prevent potential racemization of the activated ester.

-

Solvent: DMF or NMP.

-

Stoichiometry: 3-4 equivalents of amino acid relative to resin loading.

Deprotection (Boc Removal):

-

Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Scavengers: Add 2-5% anisole or thioanisole if sensitive side chains (Trp, Met) are present, though the imidazole ring itself does not require specific scavenging.

-

Neutralization: 10% Diisopropylethylamine (DIEA) in DCM after the TFA step.

Storage:

-

Store at +2°C to +8°C.[]

-

Keep desiccated. The Boc-protected form is stable for years if kept dry.[3]

References

-

PubChem. 3-(1H-Imidazol-1-yl)alanine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Vederas, J. C., et al. Mechanism of formation of serine β-lactones by Mitsunobu cyclization. Journal of the American Chemical Society. (Cited via ResearchGate snippet). Available at: [Link]

Sources

The Strategic Role of N-Linked Imidazole Moieties in Peptidomimetic Design

Topic: Role of N-linked Imidazole Amino Acids in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The imidazole ring, naturally occurring in the amino acid Histidine, is a cornerstone of biological catalysis and molecular recognition. It functions as a general acid-base catalyst, a metal coordination site (Zn²⁺, Cu²⁺), and a donor/acceptor in hydrogen bonding networks. However, the natural C-linked architecture of Histidine (where the imidazole C4/C5 is attached to the backbone) imposes specific stereoelectronic constraints and metabolic vulnerabilities.

N-linked imidazole amino acids —where the imidazole ring is attached to the scaffold via one of its nitrogen atoms (typically N1)—represent a critical deviation from natural topology. This structural modification is not merely cosmetic; it fundamentally alters the electronic profile (pKa modulation), geometric vectors for

This guide analyzes the utility of N-linked imidazoles in peptidomimetics, focusing on their application in Peptoids (N-substituted glycines) and small molecule inhibitors (e.g., WDR5, HCV protease).

Structural & Electronic Paradigm: C-Linked vs. N-Linked

To design effective peptidomimetics, one must understand the shift in properties when moving from a carbon linkage to a nitrogen linkage.

The Linkage Distinction

-

Natural Histidine (C-Linked): The imidazole is attached to the

-carbon via C4 (or C5 depending on tautomer). The N1 and N3 atoms are free to protonate/deprotonate, with a pKa -

N-Linked Imidazole (N-Alkylated): The scaffold is attached directly to N1. This blocks the N1 site, forcing the lone pair on N1 into the aromatic sextet permanently. The basicity is now solely determined by N3.

-

Consequence: N-alkyl imidazoles are generally less basic than their C-linked counterparts (unless electron-donating groups are added), which is advantageous for improving oral bioavailability by maintaining a neutral species at physiological pH.

-

Comparative Properties Table

| Feature | Natural Histidine (C-Linked) | N-Linked Imidazole Mimetic | Design Advantage |

| Attachment | C4/C5 to C | N1 to Scaffold (Alkyl/Backbone) | Removes N-H donor at N1; alters H-bond network. |

| Tautomerism | Exists as | Fixed (No tautomerism at N1) | Reduces entropic penalty upon binding; defines interaction vector. |

| pKa (Conj. Acid) | ~6.0 (Physiological Buffer) | ~7.0 (Variable by substituent) | Tunable basicity for specific catalytic or binding roles. |

| Metabolic Stability | Susceptible to proteolysis | High (Non-natural linkage) | Extends half-life in plasma. |

| Geometry | Fixed distance/angle from backbone | Flexible or Altered Vector | Accesses novel sub-pockets (e.g., S2 pocket in WDR5). |

Synthetic Methodologies

The incorporation of N-linked imidazoles requires robust alkylation protocols that avoid regiochemical ambiguity.[1]

Synthesis of N-Linked Imidazole Building Blocks

The primary challenge in synthesizing N-linked imidazole amino acids is controlling regioselectivity (N1 vs. N3 alkylation) if the imidazole is asymmetric (e.g., 4-substituted). For symmetric or unsubstituted imidazoles, the protocol is straightforward.

Protocol: Regioselective N-Alkylation of 4-Substituted Imidazoles

-

Objective: Attach an imidazole moiety to an alkyl halide scaffold (e.g., bromo-acetate or modified amino acid side chain).

-

Reagents: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), DMF or DMSO.

Step-by-Step Workflow:

-

Deprotonation: Dissolve the imidazole derivative (1.0 eq) in anhydrous DMF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Why: NaH ensures complete deprotonation of the N-H, generating the nucleophilic imidazolide anion.

-

-

Alkylation: Add the electrophile (e.g., tert-butyl bromoacetate for peptoid synthesis) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with water/brine to remove DMF.

-

Regio-isomer Separation: If using 4-substituted imidazoles, the product will be a mixture of 1,4- and 1,5-isomers.[2] Separate via flash chromatography (typically 1,4-isomer is favored sterically and thermodynamically).

Peptoid Sub-Monomer Synthesis

For Peptoids (Poly-N-substituted glycines), the imidazole is introduced as a side chain amine.

Workflow:

-

Acylation: Resin-bound amine is acylated with bromoacetic acid and DIC (Diisopropylcarbodiimide).

-

Displacement: The bromide is displaced by a primary amine containing the imidazole (e.g., histamine or 1-(3-aminopropyl)imidazole).

-

Note: If using histamine, the imidazole ring nitrogens must be protected (e.g., Trityl) or the reaction conditions controlled to prevent cross-linking, although the primary amine is significantly more nucleophilic.

-

Visualizing the Synthesis Logic

Figure 1: General pathway for synthesizing N-linked imidazole building blocks via nucleophilic substitution.

Functional Applications in Drug Design[1][3][4][5][6][7]

Case Study: WDR5 Inhibitors (Epigenetic Targets)

WD Repeat Domain 5 (WDR5) is a scaffolding protein essential for the MLL1 complex (histone methylation). Inhibitors targeting the "WIN site" of WDR5 prevent its interaction with MYC, a major oncogene.

-

The Challenge: Early inhibitors used an imidazole-imine moiety. While potent, this group was highly basic, leading to poor membrane permeability and potential hERG toxicity.

-

The N-Linked Solution: Researchers replaced the imidazole-imine with an N-linked imidazole (specifically attached to a dihydroisoquinolinone core).

-

Mechanism:

-

-

-

Neutrality: Unlike the imine, the N-linked imidazole is neutral at physiological pH. This drastically improved PAMPA permeability (from <1 to >5 x 10⁻⁶ cm/s) and oral bioavailability.

-

Safety: The neutral character reduced affinity for the hERG channel, mitigating cardiac safety risks.

-

-

Metal Coordination & Catalytic Mimics

In "Artificial Enzyme" design, N-linked imidazoles serve as ligands for Zn²⁺.

-

Peptoid Helices: Peptoids carrying N-linked imidazole side chains (e.g., derived from histamine) can fold into helical bundles (like the Zinc Finger motif) when coordinated with Zinc. The N-linkage provides a flexible yet constrained tether that allows the imidazole heads to orient inward for coordination.

Experimental Validation Protocols

To validate the integration of an N-linked imidazole into a peptidomimetic, the following assays are standard.

pKa Determination (Potentiometric Titration)

-

Purpose: Confirm the electronic shift caused by N-alkylation compared to the parent imidazole.

-

Protocol:

-

Dissolve 5 mg of the peptidomimetic in 20 mL of 0.1 M KCl (ionic strength adjustor).

-

Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M NaOH to pH 11.0 using an automatic titrator.

-

Calculate pKa using the Henderson-Hasselbalch equation fitting.

-

Expected Result: N-alkyl imidazoles typically show a pKa of ~6.5–7.5 for the conjugate acid of N3.

-

Stability Assay (Proteolytic Resistance)

-

Purpose: Prove that the N-linkage confers stability against proteases (e.g., Trypsin/Chymotrypsin).

-

Protocol:

-

Incubate the N-linked imidazole peptidomimetic (100 µM) with Trypsin (1 µg/mL) in PBS (pH 7.4) at 37°C.

-

Aliquot samples at 0, 1, 4, and 24 hours.

-

Quench with 1% TFA/Acetonitrile.

-

Analyze by HPLC-MS.

-

Success Metric: >90% parent compound remaining after 24h (compared to <10% for a standard peptide control).

-

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the interaction logic for WDR5 inhibitors, highlighting why the N-linked imidazole is superior.

Figure 2: SAR evolution from charged imidazole-imines to neutral N-linked imidazoles in WDR5 inhibitor design.

References

-

Wang, F., et al. (2023). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. PNAS.[4] Link

-

Zuckermann, R. N., et al. (1992).[6] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

-

Njoroge, F. G., et al. (2008). Discovery of C-imidazole azaheptapyridine FPT inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem Protocols. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem. Link

-

Getz, J. A., et al. (2020).[7] Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Whitepaper: Solubility Landscape of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid

[1]

Executive Summary

Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid is a specialized chiral building block used in the synthesis of peptidomimetics and enzyme inhibitors.[1] Its structural core combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a polar carboxylic acid, and a basic, aromatic imidazole ring linked via nitrogen.

Understanding its solubility profile is critical for:

-

Solid-Phase Peptide Synthesis (SPPS): Ensuring complete coupling reactions.[1][2]

-

Purification: Selecting appropriate mobile phases for chromatography.[1][2]

-

Biological Assays: Preparing stable stock solutions without precipitation.[1][2]

This guide provides a predictive solubility profile based on physicochemical principles and data from structural analogs (e.g., Boc-3-(3-pyridyl)-alanine), alongside validated protocols for experimental determination.[1]

Physicochemical Profile & Mechanistic Insights[1][2]

To predict solubility behavior, we must analyze the competing intermolecular forces:

-

The Boc Group (Lipophilic): The tert-butyl carbamate moiety significantly disrupts the crystal lattice energy of the amino acid and enhances solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate.[1][2]

-

The Imidazole Ring (Basic/Polar): Attached at the N1 position, the N3 nitrogen remains a good hydrogen bond acceptor (and weak base).[1][2] Unlike standard histidine, there is no acidic pyrrole-like NH on the ring, reducing the potential for strong self-aggregation via H-bonding.[1]

-

The Carboxylic Acid (Polar/Acidic): Capable of dimerization or salt formation.[1][2]

Solvation Thermodynamics:

-

In Polar Aprotic Solvents (DMF, DMSO): The dipole-dipole interactions between the solvent and the imidazole/carbamate groups dominate, leading to high solubility.

-

In Chlorinated Solvents (DCM): The Boc group facilitates solvation, making this a preferred solvent for liquid-phase coupling.[1]

-

In Hydrocarbons: The polar nature of the imidazole and carboxylic acid prevents solvation.[2]

Solubility Profile Data

The following table summarizes the solubility characteristics in solvents standard to peptide chemistry.

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Est. (M) | Usage Context |

| Polar Aprotic | DMF (Dimethylformamide) | High | > 0.5 M | Standard solvent for SPPS coupling.[1] |

| DMSO (Dimethyl sulfoxide) | Very High | > 1.0 M | Stock solutions; biological assays.[1][2] | |

| NMP (N-Methyl-2-pyrrolidone) | High | > 0.5 M | Alternative to DMF; microwave synthesis.[1] | |

| Chlorinated | DCM (Dichloromethane) | Good | 0.1 - 0.3 M | Liquid phase synthesis; loading resins.[1][2] |

| Chloroform | Good | 0.1 - 0.2 M | NMR analysis; extraction.[1][2] | |

| Polar Protic | Methanol / Ethanol | Moderate | 0.05 - 0.2 M | Solubility increases with heat; recrystallization.[1][2] |

| Esters/Ethers | Ethyl Acetate | Moderate | < 0.1 M | Extraction workups; variable solubility.[1][2] |

| THF (Tetrahydrofuran) | Moderate | 0.1 - 0.2 M | Alternative coupling solvent.[1][2] | |

| Non-Polar | Hexanes / Heptane | Insoluble | < 0.001 M | Used to precipitate the product.[1][2] |

| Aqueous | Water (pH 7) | Low | < 0.01 M | Hydrophobic Boc group limits solubility.[1][2] |

Critical Insight: While soluble in DCM, the presence of the free carboxylic acid and the basic imidazole can occasionally lead to zwitterionic aggregation.[2] If cloudiness is observed in DCM, adding a small percentage of DMF (5-10% v/v) or alcohol will break these aggregates.[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Since specific batch-to-batch variations (crystal size, polymorphs) affect dissolution rates, use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Purpose: To define the exact saturation limit for a specific solvent batch.[2]

-

Preparation: Weigh 50 mg of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

-

Observation: Check for clarity against a black background.

-

Calculation:

[1][2] -

Validation: If the solution remains cloudy after 1 mL (50 mg/mL), filter through a 0.45 µm PTFE filter, dry the filtrate, and weigh the residue to determine the dissolved fraction.

Protocol B: SPPS Stock Solution Preparation (0.2 M)

Purpose: Standard preparation for automated synthesizers.[1][2]

-

Calculate: For 1 mmol scale, weigh 339.4 mg (approx, based on MW ~339 g/mol - verify MW on specific CoA) of the amino acid.[2]

-

Dissolve: Add 4.0 mL of DMF (peptide grade) .

-

Activator Check: If the solution is slightly hazy, add the activator (e.g., HBTU/HATU) before filtering.[2] The activation often improves solubility by consuming the carboxylic acid.[2]

-

Filtration: Crucial Step. Filter through a 0.45 µm syringe filter into the synthesizer vial to prevent line blockage.[2]

Workflow Visualization: Dissolution & Handling

Figure 2: Step-by-step workflow for preparing high-quality stock solutions.

References

-

BenchChem. Boc-His(Boc)-OH Technical Guide. (Provides solubility baselines for Boc-protected histidine analogs).

-

ChemicalBook. Boc-3-(3-pyridyl)-L-alanine Properties. (Structural analog solubility data in Chloroform/DMSO).

-

Sigma-Aldrich (Merck). Boc-Ala-OH Solubility Data.[1] (Baseline for Boc-amino acid solubility in DMF).

-

PubChem. Boc-D-Alanine Compound Summary. (Physicochemical properties of the backbone).[1][2][3] [1]

-

Royal Society of Chemistry. Supplementary Information on Histidine Analog Synthesis.[2] (Protocols for Boc-protection and solubility in organic synthesis).

Technical Guide: pKa Values and Dissociation Dynamics of (Imidazol-1-yl)propanoic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the acid-dissociation constants (pKa) of 3-(imidazol-1-yl)propanoic acid and its substituted derivatives. Unlike the common histidine metabolite (imidazole-4-propionic acid), the 1-yl isomer involves substitution at the pyrrole-like nitrogen (N1), fixing the tautomeric equilibrium and altering the electronic landscape of the ring.

This document is designed for researchers requiring precise control over ionization states in drug formulation, ionic liquid synthesis, and buffer design. It details the electronic mechanisms governing pKa shifts, provides estimated and literature-derived values, and outlines self-validating protocols for experimental determination.

Structural Analysis & Electronic Theory

The Scaffold Distinction

It is critical to distinguish the target scaffold from its biological isomer.

-

Target: 3-(Imidazol-1-yl)propanoic acid . The propanoic acid chain is attached to the N1 nitrogen. This removes the acidic proton from the ring, leaving only the basic pyridine-like N3 nitrogen and the acidic carboxyl group.

-

Isomer (Common): 3-(Imidazol-4-yl)propanoic acid . A histidine metabolite where the chain is on carbon C4. The ring retains both N-H (acidic) and N: (basic) functionality.

Ionization Equilibria

(Imidazol-1-yl)propanoic acid exists primarily as a zwitterion in neutral aqueous solution. The dissociation occurs in two distinct steps:

-

pKa1 (~4.0 - 4.2): Deprotonation of the carboxylic acid (-COOH

-COO⁻). -

pKa2 (~6.5 - 6.9): Deprotonation of the imidazolium cation (ImH⁺

Im).

The N1-alkylation prevents the formation of the imidazolate anion (pKa > 14), making the ring exclusively a base under physiological conditions.

Figure 1: Ionization pathway of 3-(imidazol-1-yl)propanoic acid. The molecule transitions from a cation to a zwitterion, and finally to an anion as pH increases.

pKa Data and Substituent Effects

The pKa of the imidazole ring is sensitive to electronic effects transmitted through the N1-alkyl tether and substituents on the ring carbons (C2, C4, C5).

Comparative pKa Table

The following data synthesizes literature values for analogous structures to establish the baseline for the (Imidazol-1-yl)propanoic acid scaffold.

| Compound | Structure Note | pKa (Imidazolium) | pKa (Carboxyl) | Electronic Effect |

| Imidazole | Unsubstituted | 6.95 | N/A | Reference standard. |

| 1-Methylimidazole | N-Alkyl | 7.0 - 7.2 | N/A | Electron-donating alkyl stabilizes cation. |

| 3-(Imidazol-1-yl)propanoic acid | Target Scaffold | 6.7 - 6.9 (Est)* | 4.0 - 4.2 | Propionic tail is mildly electron-withdrawing relative to methyl. |

| Histidine | C-Substituted | 6.00 | 1.82 | Alpha-amino group significantly lowers pKa. |

| 2-Methyl-3-(imidazol-1-yl)... | C2-Methyl | ~7.6 - 7.8 | ~4.2 | Methyl at C2 is strongly donating; increases basicity. |

| 4-Nitro-3-(imidazol-1-yl)... | C4-Nitro | < 2.0 | ~4.0 | Strong withdrawal crashes ring basicity. |

*Note: Exact values depend on ionic strength (I) and temperature. Values estimated based on N-methylimidazole baseline corrected for the inductive withdrawal of the -COOH group across the ethylene bridge.

Mechanistic Insight: The "Insulation" Effect

Why is the pKa of the target (~6.8) higher than Histidine (~6.0)?

-

In Histidine , the electron-withdrawing ammonium group (

) is on the -

In (Imidazol-1-yl)propanoic acid , the carboxyl group is separated from the ring by an ethylene bridge (

). This "insulates" the imidazole nitrogen from the inductive withdrawal of the carboxylate, keeping the pKa closer to that of N-methylimidazole.

Experimental Protocols

For drug development applications, relying on estimated values is insufficient. The following protocols are the industry standard for validating pKa values of this scaffold.

Potentiometric Titration (The Gold Standard)

This method is preferred for its precision (

Reagents:

-

Analyte: 0.01 M (Imidazol-1-yl)propanoic acid derivative in degassed water.

-

Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

-

Ionic Strength Adjuster: 0.1 M KCl or NaCl (to maintain

).

Workflow:

-

Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers at 25°C.

-

Acidification: Acidify the analyte solution with HCl to pH ~2.0 (fully protonated starting state).

-

Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in small increments (e.g., 50

L), waiting for electrode stability ( -

Data Analysis: Plot pH vs. Volume. Use the Second Derivative Method (

) to identify inflection points.-

First inflection: Neutralization of excess HCl.

-

Second inflection: pKa1 (Carboxyl).

-

Third inflection: pKa2 (Imidazolium).

-

Figure 2: Potentiometric titration workflow for zwitterionic imidazole derivatives.

1H NMR Titration (Site-Specific Validation)

If the derivative has low solubility or overlapping pKa values, NMR titration is superior as it monitors specific chemical shifts.

Protocol:

-

Prepare 5 mM sample in

(or 90% -

Adjust pH from 2.0 to 10.0 in 0.5 unit increments using NaOD/DCl.

-

Monitor the C2-H (usually singlet ~7.5-9.0 ppm) and C4/C5-H signals.

-

Observation: The C2-H proton shift is most sensitive to N3 protonation. A sigmoidal curve of Chemical Shift (

) vs. pH yields the pKa via the Henderson-Hasselbalch fit.

Applications in Drug Development

Buffer Design

The pKa of the imidazole ring (~6.8) makes these derivatives excellent physiological buffers (Good's Buffers analogs). They buffer effectively in the pH 6.2–7.4 range, ideal for cell culture or enzymatic assays.

Ionic Liquid Precursors

(Imidazol-1-yl)propanoic acid is a zwitterionic precursor. Alkylating the N3 position creates a cationic core with a pendant carboxylate, resulting in Functionalized Ionic Liquids (FILs) . These are used as:

-

Green solvents for catalysis.

-

Electrolytes in batteries (due to high conductivity).

Metal Chelation

The zwitterionic form presents a "hard" oxygen donor (carboxylate) and a "borderline" nitrogen donor (imidazole). This motif is effective for chelating divalent cations (

-

Immobilized Metal Affinity Chromatography (IMAC): Purification of His-tagged proteins.

-

Metalloprotein Mimics: Modeling active sites of zinc enzymes.

References

-

Potentiometric Determination of pKa

- Determination of Dissociation Constants.

-

Source: (Standard reference for stability constant protocols).

-

Imidazole Basicity & Substituent Effects

-

Storey, B. T., et al. (1964).[1] "Basicity of Some N-Substituted Imidazoles." Journal of Organic Chemistry.

-

Source:

-

-

Synthesis and Properties of Imidazole-1-propionic Acid

-

PubChem Compound Summary: 3-(1H-imidazol-1-yl)propanoic acid.[2]

-

Source:

-

-

NMR Titration Methodology

- Gift, A. D., et al. (2001). "NMR Titration of Histidine Group pKa.

-

Source:

Sources

A Comprehensive Technical Guide to Boc-Protected Iso-Histidine Analogs in Medicinal Chemistry

Abstract: Histidine is an amino acid of profound importance in biochemistry, owing to the unique physicochemical properties of its imidazole side chain which are central to enzyme catalysis, metal ion chelation, and physiological pH buffering.[1][2] In medicinal chemistry, the strategic modification of bioactive peptides and small molecules often involves the use of unnatural amino acids to enhance therapeutic properties. This guide explores the synthesis and application of iso-histidine analogs, non-natural positional isomers of histidine, as bioisosteric replacements in drug design.[3][4] Such modifications can subtly alter a molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, offering a powerful tool for lead optimization.[5] We focus specifically on analogs protected with the tert-Butoxycarbonyl (Boc) group, a cornerstone of peptide chemistry, detailing the rationale for its use, comprehensive synthetic protocols, and its impact on incorporating these valuable scaffolds into novel therapeutic agents.

Part 1: Foundational Principles

The Pivotal Role of Histidine in Biological Systems

The versatility of histidine stems from its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor under physiological conditions, a feature critical for the catalytic triads of many enzymes like serine proteases and ribonucleases.[6] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions such as zinc, copper, and nickel, making histidine residues essential components of metalloprotein active sites and polyhistidine-tags used for protein purification.[1][6] This dual role in proton transfer and metal binding makes the histidine scaffold a frequent target for modification in the design of enzyme inhibitors and other therapeutics.[7]

The Concept of Bioisosterism in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of an atom, functional group, or molecular fragment with another that possesses similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity.[3][8] The objective of such a replacement is to fine-tune a lead compound's characteristics to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, or improve pharmacokinetic profiles (ADME).[4][5] Bioisosteric replacements can range from classical (e.g., replacing a carboxylic acid with a tetrazole) to non-classical (e.g., substituting a phenyl ring with a thiophene ring).[4] The application of this principle to the histidine side chain opens a vast chemical space for rational drug design.

Iso-Histidine: Rationale for Isomeric Scaffolds

Natural L-histidine is chemically defined as 2-amino-3-(1H-imidazol-4-yl)propanoic acid. The term "iso-histidine" refers to its positional isomers, where the propanoic acid side chain is attached to a different carbon atom of the imidazole ring. The two most common and synthetically accessible isomers are:

-

2-yl-iso-Histidine: 2-amino-3-(1H-imidazol-2-yl)propanoic acid.

-

5-yl-iso-Histidine: 2-amino-3-(1H-imidazol-5-yl)propanoic acid (structurally equivalent to the 4-yl natural isomer unless other ring substituents are present, but often accessed via different synthetic routes).

The rationale for using these isomers as bioisosteres is compelling. Relocating the side chain alters the spatial relationship between the alpha-amino acid backbone and the key functional nitrogens of the imidazole ring. This can lead to:

-

Altered pKa: The electronic environment of the imidazole ring changes, affecting its basicity and protonation state.

-

Modified Hydrogen Bonding: The orientation of hydrogen bond donors and acceptors is different, potentially leading to novel and more favorable interactions with a biological target.

-

Enhanced Metabolic Stability: The altered structure may be less recognizable by metabolic enzymes that degrade the parent molecule.

-

Novel Intellectual Property: Creating molecules with unique, non-obvious scaffolds is crucial for drug patentability.

The Chemistry of Boc Protection

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group used extensively in peptide synthesis to temporarily block the α-amino group of an amino acid.[9]

Rationale for Protection: During peptide bond formation, the α-amino group of one amino acid must be protected to prevent it from reacting with the activated carboxyl group of another incoming amino acid, which would lead to uncontrolled polymerization. For histidine and its isomers, the imidazole ring also presents challenges, primarily its nucleophilicity which can cause side-chain acylation and its basicity which can catalyze racemization (loss of stereochemical integrity) of the adjacent chiral center during activation.[1] While the Boc group primarily protects the N-terminus, other protecting groups are often used for the imidazole side chain itself (see Table 1).

Mechanism of Protection and Deprotection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O). Its primary advantage lies in its selective removal (deprotection) under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which leaves more robust, acid-labile side-chain protecting groups (like benzyl-based groups) intact.[10] This differential lability is the cornerstone of the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS).

Table 1: Comparative Analysis of Common Histidine Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Primary Application |

| tert-Butoxycarbonyl | Boc | Excellent at suppressing racemization. | Labile under Nα-Boc deprotection conditions; limited to specific synthetic positions (e.g., near N-terminus).[11] | Fmoc-SPPS |

| Trityl | Trt | Stable to mild base (Fmoc deprotection). Widely used. | Can lead to significant racemization, especially with heating. Removal can be slow. | Fmoc-SPPS |

| Benzyloxymethyl | Bom | Very effective at suppressing racemization. | Requires strong acid (e.g., HF) for removal, which can damage sensitive peptides. Can release formaldehyde. | Boc-SPPS |

| 2,4-Dinitrophenyl | Dnp | Stable to strong acids like HF. | Removal requires thiolysis (e.g., thiophenol), which can have side reactions. Imparts a yellow color.[11] | Boc-SPPS |

| Tosyl | Tos | Stable to strong acids. | Can be difficult to remove completely.[11] | Boc-SPPS |

Part 2: Synthesis and Methodologies

General Strategies for the Synthesis of Iso-Histidine Scaffolds

The synthesis of iso-histidine analogs is not as straightforward as for natural histidine and typically requires a multi-step approach. A common strategy involves the construction of the amino acid side chain onto a pre-formed, appropriately substituted imidazole ring. For the synthesis of 2-yl-iso-histidine, a key starting material is 2-imidazolecarboxaldehyde .[10] This aldehyde can be synthesized via several routes, including the oxidation of 2-(hydroxymethyl)imidazole or the formylation of a 2-lithioimidazole intermediate.[9][12] Once the aldehyde is obtained, it can be converted into the final α-amino acid through established organic chemistry transformations, such as the Strecker or amidomalonate synthesis.

Protocol: Synthesis of Nα-Boc-2-amino-3-(1H-imidazol-2-yl)propanoic acid

This section provides a representative, multi-step protocol for the synthesis of a Boc-protected 2-yl-iso-histidine analog. The workflow is designed to be self-validating, with clear checkpoints and characterization steps.

Workflow Overview:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. scispace.com [scispace.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. Inhibitory effects of histidine analogues on growth and protein synthesis by Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: Stability Profile and Storage Protocols for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid

[1][2]

Executive Summary

This technical guide addresses the stability profile of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid (also known as Boc-1-imidazolealanine).[1][][3] Unlike canonical Histidine, where the side chain is attached via the C4/C5 carbon, this non-canonical amino acid features an imidazole ring attached via the N1 nitrogen .

This structural distinction alters its basicity and stability profile.[][3] While the

Core Recommendation: Store at -20°C ± 5°C under an inert atmosphere (Argon/Nitrogen). Desiccation is mandatory to prevent hydrolysis.[][3] Re-test for enantiomeric purity every 6 months using Chiral HPLC.

Chemical Structure & Stability Analysis[1][2][3]

To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.

Structural Uniqueness

The molecule consists of a propanoic acid backbone with a tert-butyloxycarbonyl (Boc) protected amine at the

-

The Boc Group: Thermodynamically unstable at high temperatures (>60°C) and kinetically labile to acids.[3]

-

The Imidazole Side Chain (N1-linked):

-

Basicity: The N1 lone pair is involved in the aromatic sextet, making the N1 non-basic. However, the N3 nitrogen retains a lone pair available for proton acceptance (pKa ~ 6.0–7.0).[3]

-

Risk: This internal basicity can facilitate intramolecular proton abstraction from the

-carbon, leading to racemization, particularly in solution or amorphous solid states.

-

Degradation Pathways[1]

A. Acidolytic Cleavage (Hydrolysis)

The primary degradation pathway is the loss of the Boc group.[3] While Boc is generally stable to base, it is highly sensitive to acid.[3][4]

-

Mechanism: In the presence of atmospheric moisture, trace hydrolysis of the carboxylic acid or CO2 absorption can lower the surface pH. The tert-butyl carbocation is cleaved, releasing isobutylene and CO2, yielding the free amine.

-

Catalysis: The imidazole side chain can act as a proton shuttle, potentially accelerating this process in humid conditions.[3]

B. Racemization (Stereochemical Drift)

The (R)-configuration (D-isomer equivalent) is the critical quality attribute.[1][][3]

- -proton is acidic due to the electron-withdrawing nature of the carbonyls.[] The N3 of the imidazole ring can act as an intramolecular base, stabilizing the enolate intermediate, which then reprotonates non-stereospecifically.

-

Trigger: Long-term storage at room temperature or exposure to basic vapors (e.g., amines in the same storage cabinet).[]

Visualization of Stability Logic

Diagram 1: Degradation Mechanism & Risk Factors

This diagram illustrates the flow from environmental exposure to specific chemical failures.[3]

Caption: Causal map linking environmental stressors (Moisture, Heat, Base) to specific chemical degradation events (Acidolysis, Racemization).[1][5][6][7]

Experimental Protocols (SOPs)

Purity Analysis (RP-HPLC)

Purpose: To detect free amine (deprotected species) and hydrolysis byproducts.[1][]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 214 nm (amide bond) and 254 nm (aromatic ring).[3]

-

Pass Criteria: Main peak > 98.0%. Late-eluting impurities (dimers) < 0.5%.[1][][3]

Enantiomeric Purity (Chiral HPLC)

Purpose: To quantify the (R)-enantiomer and detect (S)-enantiomer contamination.[1][]

-

Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).[][3]

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[][3] Note: DEA is required to suppress peak tailing caused by the imidazole nitrogen.

-

Flow Rate: 1.0 mL/min.[][3]

-

Temperature: 25°C.

-

Pass Criteria: Enantiomeric Excess (ee) > 99.0%.

Diagram 2: Quality Control Workflow

This workflow defines the decision logic for batch release or disposal.[3]

Caption: Decision tree for assessing batch viability. Note that racemized material cannot be easily purified and must be discarded.

Storage Guidelines

The following parameters are non-negotiable for maintaining pharmaceutical-grade integrity.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering T slows both hydrolysis and racemization significantly.[1][][3] |

| Atmosphere | Argon or Nitrogen | Displaces O2 (prevents oxidation of imidazole) and CO2/H2O (prevents acidolysis).[3] |

| Container | Amber Glass Vial | Amber glass blocks UV light (which can degrade aromatics).[][3] Glass is impermeable to moisture unlike plastics.[][3] |

| Desiccant | Silica Gel / P2O5 | Essential.[3] The compound is hygroscopic.[3] Water absorption leads to "wet cake" formation and rapid Boc loss.[][3] |

| Handling | Warm to RT before opening | Prevents condensation of atmospheric moisture onto the cold solid surface.[3] |

"Warm-Up" Protocol

Critical Step: When retrieving the vial from -20°C, place it in a desiccator at room temperature for 30 minutes before breaking the seal.

-

Why? Opening a cold vial in humid lab air causes immediate water condensation on the powder.[3] This water will become trapped when the vial is resealed, creating a hydrolysis reactor during subsequent storage.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][][3][8] (Standard reference for Boc stability and cleavage conditions). [1]

-

Bodanszky, M. (1984).[3] Principles of Peptide Synthesis. Springer-Verlag.[1][3] (Foundational text on racemization mechanisms in histidine/imidazole derivatives). [1]

-

Carpino, L. A. (1993).[3] "Racemization of Amino Acids in Peptide Synthesis." Journal of the American Chemical Society.[3][6] (Discusses base-catalyzed racemization risks).

-

BenchChem Technical Guide. (2025). "Stability and Storage of N-Boc-imidazole." (Provides comparative data on imidazole-Boc stability). [1]

-

Fisher Scientific. (2023).[][3] "Safety Data Sheet: (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid." (General handling for similar Boc-amino propanoic acids).

Sources

- 1. CAS#:1822433-17-9 | Boc-(S)-2-amino-3-(benzylamino)propanoic acid | Chemsrc [m.chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Solid phase peptide synthesis protocol for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. While the 20 proteinogenic amino acids offer a vast combinatorial space, the incorporation of non-canonical amino acids (ncAAs) exponentially expands the potential for creating novel therapeutics with enhanced stability, unique conformations, and tailored biological activities. This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid , a unique structural isomer of D-histidine.

The structure of this ncAA presents specific considerations for synthesis. The use of the tert-butyloxycarbonyl (Boc) group for Nα-protection dictates the use of the Boc/Bzl synthesis strategy, which relies on graded acid lability for deprotection steps.[1][2] The imidazole side chain, while a key pharmacophore for mediating biological interactions, can introduce challenges such as racemization and side reactions in standard histidine synthesis.[3][4] However, in this molecule, the linkage via the N-1 position of the imidazole ring defines its chemical environment and may influence coupling efficiency, potentially requiring optimized conditions to overcome steric hindrance.

This document serves as an in-depth guide for researchers, providing both the theoretical underpinnings and a field-proven, step-by-step protocol for the successful incorporation of this novel building block into a peptide sequence.

Core Principles of the Boc-SPPS Strategy

The Boc/Bzl protection scheme is a robust method for SPPS pioneered by R. Bruce Merrifield.[5][6] The strategy is cyclic and relies on the differential acid stability of the temporary Nα-Boc protecting group and the more permanent benzyl-based side-chain protecting groups (and the resin linker).[1]

The fundamental cycle involves four key stages:

-

Deprotection: The acid-labile Nα-Boc group is selectively removed using a moderate acid, typically trifluoroacetic acid (TFA), to expose a free primary amine on the resin-bound peptide.[7][8]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a non-nucleophilic organic base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the subsequent coupling step.[1][9]

-

Coupling: The carboxylic acid of the incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free amine of the peptide-resin to form a new peptide bond.[10][11]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain for the next cycle.[11]

This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to simultaneously cleave the peptide from the solid support and remove all side-chain protecting groups.[5][12]

Detailed Experimental Protocol

This protocol details a single synthesis cycle for the incorporation of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid onto a peptide-resin.

Materials and Reagents

-

Resin: Merrifield or PAM resin with the pre-loaded C-terminal amino acid or growing peptide chain.

-

Amino Acid: Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid.

-

Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).

-

Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU).

-

Diisopropylethylamine (DIEA).

-

-

Kaiser Test Solutions: (See Section on Self-Validating Systems for preparation).

-

Washing Solvents: DCM, DMF.

Data Presentation: Reagent and Workflow Parameters

| Step | Reagent/Solvent | Volume/Equivalents | Duration |

| 1. Resin Swelling | DCM | 10 mL / g resin | 20 min |

| 2. Pre-Wash | 50% TFA/DCM | 10 mL / g resin | 2 min |

| 3. Boc Deprotection | 50% TFA/DCM | 10 mL / g resin | 20-30 min |

| 4. DCM Washes | DCM | 10 mL / g resin x 5 | 1 min each |

| 5. IPA Washes | IPA | 10 mL / g resin x 2 | 1 min each |

| 6. Neutralization | 10% DIEA/DCM | 10 mL / g resin x 2 | 5 min each |

| 7. DCM Washes | DCM | 10 mL / g resin x 5 | 1 min each |

| 8. Coupling | Boc-AA (3 eq.), HBTU (2.9 eq.), DIEA (6 eq.) in DMF | 5-7 mL / g resin | 1-2 hours |

| 9. Post-Coupling Wash | DMF, then DCM | 10 mL / g resin x 3 each | 1 min each |

Equivalents (eq.) are calculated relative to the initial substitution level of the resin.

Visualization: The Boc-SPPS Cycle Workflow

Sources

- 1. peptide.com [peptide.com]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. people.uniurb.it [people.uniurb.it]

- 11. Overview of Custom Peptide Synthesis [peptide2.com]

- 12. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Optimal Coupling Strategies for Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid in Boc-SPPS

Introduction: The Histidine Conundrum in Peptide Synthesis

Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid, commonly known as Boc-L-Histidine (Boc-His-OH), is a cornerstone amino acid in the synthesis of countless biologically active peptides. Its unique imidazole side chain is often integral to peptide structure and function, participating in catalytic activities and metal chelation. However, this same side chain presents a formidable challenge in Solid-Phase Peptide Synthesis (SPPS).[1] The nucleophilic imidazole ring, particularly the π-nitrogen (Nπ), can act as an intramolecular base during the carboxyl activation step of peptide coupling.[2][3] This leads to the abstraction of the α-proton, resulting in a planar enolate intermediate that readily racemizes, compromising the stereochemical integrity of the final peptide.[2][3][4]

This guide provides a comprehensive analysis of optimal coupling strategies for Boc-His-OH in Boc-chemistry SPPS. We will delve into the mechanisms of racemization, evaluate side-chain protection strategies, compare the efficacy of various coupling reagents, and provide detailed, field-proven protocols to empower researchers to incorporate histidine with maximum fidelity and yield.

The Mechanism of Histidine Racemization

Understanding the root cause of racemization is critical to preventing it. During coupling, the carboxylic acid of Boc-His-OH is activated to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester). The lone pair of electrons on the unprotected Nπ of the imidazole ring is sufficiently basic and sterically positioned to abstract the acidic α-proton from the activated amino acid.[2][3] This process forms an achiral intermediate, which upon reprotonation, can yield both the desired L-enantiomer and the undesired D-enantiomer.[2]

Caption: Intramolecular base catalysis leading to histidine racemization.

Foundational Strategies for Stereochemical Integrity

The most effective approach to prevent racemization involves a two-pronged strategy: protecting the imidazole side chain and selecting an appropriate coupling reagent that minimizes the lifetime of highly reactive intermediates.

Part A: Side-Chain Protection in Boc-SPPS

Protecting the imidazole nitrogen is the single most important step to suppress racemization.[3] In Boc chemistry, several protecting groups are employed, each with distinct characteristics.[5][6]

| Protecting Group | Chemical Name | Racemization Suppression | Stability & Removal | Key Considerations |

| Dnp | 2,4-dinitrophenyl | Excellent | Stable to TFA and HF. Removed by thiolysis (e.g., thiophenol) prior to final cleavage.[7][8] | Provides robust, orthogonal protection. The extra deprotection step adds complexity. Ideal for long or complex peptides where racemization is a major concern.[5] |

| Tos | p-toluenesulfonyl | Good | Stable to TFA but labile to HOBt and HF.[5][6] | Can be cleaved by HOBt, which is often used as a coupling additive or is a byproduct of HBTU/BOP reagents. Best suited for short peptides or for His residues near the N-terminus.[5][6] |

| Bom | Benzyloxymethyl | Excellent | Attached at the τ-nitrogen, it is highly effective at preventing racemization. Removed by HF cleavage.[5] | More difficult to prepare and therefore more expensive. Considered invaluable when minimizing racemization is absolutely critical.[5] |

Part B: The Role of Coupling Reagents & Additives

Coupling reagents activate the C-terminal carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin.[9] Additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) play a crucial role, especially with carbodiimides. They react with the initial activated intermediate to form HOBt/HOAt active esters. These esters are more stable and less reactive than the initial intermediate, which provides a wider window for the desired coupling reaction to occur while suppressing racemization pathways.[10][11][12]

Comparative Analysis of Coupling Reagents for Boc-His-OH

The choice of coupling reagent directly influences both the efficiency of the reaction and the level of racemization.[9] While uronium and phosphonium salts are highly effective, classic carbodiimide methods remain a cost-effective and reliable option when used correctly.

| Reagent(s) | Class | Mechanism / Activated Species | Coupling Efficiency | Racemization Risk (for His) | Advantages & Disadvantages |

| DIC / HOBt | Carbodiimide | Forms HOBt active ester | Good to Excellent | Low to Moderate | (+): Cost-effective, reliable, urea byproduct is soluble.[10][12] (-): Slower than uronium salts; HOBt is essential to suppress racemization.[13] |

| HBTU / DIPEA | Aminium Salt | Forms HOBt active ester | Excellent | Moderate | (+): Fast, highly efficient, widely used, compatible with in-situ neutralization.[6][10] (-): Can cause guanidinylation of the free amine if pre-activation is too long; higher cost than DIC.[14] |

| HATU / DIPEA | Aminium Salt | Forms HOAt active ester | Excellent to Superior | Moderate to High | (+): More reactive than HBTU, excellent for sterically hindered couplings.[15][16] (-): Higher cost; increased reactivity can sometimes exacerbate racemization if not controlled.[13] |

| PyBOP / DIPEA | Phosphonium Salt | Forms HOBt active ester | Excellent | Low to Moderate | (+): High efficiency, avoids guanidinylation side reaction, non-toxic alternative to BOP.[10] (-): Higher cost. |

| DEPBT / DIPEA | Phosphonium Salt | Mixed anhydride of HOOBt | Excellent | Very Low | (+): Remarkable resistance to racemization, reagent of choice for racemization-prone residues.[10] (-): Higher cost, may be less common. |

Recommended Experimental Protocols

Successful incorporation of Boc-His-OH hinges on meticulous execution. The following protocols provide robust starting points for manual Boc-SPPS.

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: Standard, Efficient Coupling with HBTU & In-Situ Neutralization

This method combines the neutralization and coupling steps, streamlining the workflow. It is highly efficient for most sequences.[6][17]

-

Materials:

-

Peptide-resin (1 eq) after TFA deprotection (as TFA salt)

-

Boc-His(PG)-OH (3 eq)

-

HBTU (3 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

Resin Preparation: Following TFA deprotection and washing with DCM, swell the peptide-resin in DMF for 5-10 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Boc-His(PG)-OH (3 eq) and HBTU (3 eq) in a minimal volume of DMF.

-

Coupling: Add the activated amino acid solution to the resin. Immediately add DIPEA (6 eq) to the vessel.

-

Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes.

-

Monitoring: Perform a Kaiser test to confirm reaction completion.[1] A yellow/colorless result indicates a free secondary amine and complete coupling. A blue/purple result indicates a primary amine and incomplete coupling, requiring a recouple.

-

Washing: Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection cycle.

-

Protocol 2: Low-Racemization Coupling with DIC/HOBt

This is a classic and cost-effective method that leverages the racemization-suppressing effect of HOBt. It is an excellent choice when stereochemical purity is paramount.[3][17]

-

Materials:

-

Neutralized peptide-resin (1 eq)

-

Boc-His(PG)-OH (3 eq)

-

HOBt (3 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been fully deprotected (TFA), washed, and neutralized (e.g., 10% DIPEA in DMF), followed by extensive DMF washes.

-

Reagent Preparation: In a separate vessel, dissolve Boc-His(PG)-OH (3 eq) and HOBt (3 eq) in DMF.

-

Addition: Add the Boc-His-OH/HOBt solution to the swelled resin.

-

Activation & Coupling: Add DIC (3 eq) to the reaction vessel. Note: Do not pre-activate the amino acid with DIC for extended periods, as this can lead to side reactions.

-

Reaction: Agitate the mixture at room temperature for 1-3 hours.

-

Monitoring: Use the Kaiser test to monitor for completion.

-

Washing: Upon completion, filter and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Protocol 3: High-Fidelity Coupling with DEPBT

For the most challenging sequences or when racemization must be absolutely minimized, DEPBT is a superior, albeit more expensive, option.[3][10]

-

Materials:

-

Neutralized peptide-resin (1 eq)

-

Boc-His(PG)-OH (1.5 - 2 eq)

-

DEPBT (1.5 - 2 eq)

-

DIPEA (3 - 4 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Resin Preparation: Use a fully deprotected, washed, and neutralized peptide-resin.

-

Reagent Addition: To the swelled resin in DMF, add Boc-His(PG)-OH (1.5 - 2 eq), followed by DEPBT (1.5 - 2 eq).

-

Base Addition: Add DIPEA (3 - 4 eq) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. DEPBT-mediated couplings are known for their clean conversions with minimal racemization.

-

Monitoring: Check for completion using the Kaiser test.

-

Washing: Once complete, filter and wash the resin with DMF (3x) and DCM (3x).

-

Conclusion and Best Practices

The successful incorporation of Boc-His-OH in SPPS is a readily achievable goal when the inherent risk of racemization is addressed proactively. The primary line of defense is the use of an appropriate side-chain protecting group, with Boc-His(Dnp)-OH and Boc-His(Bom)-OH offering the highest level of security.

The choice of coupling reagent provides a secondary level of control. While HBTU offers a robust and efficient method for routine synthesis, the classic DIC/HOBt protocol remains a reliable and economic choice for minimizing racemization. For sequences of utmost importance where stereochemical purity cannot be compromised, DEPBT stands out as the reagent of choice. Regardless of the method, minimizing activation times and ensuring anhydrous conditions are universal best practices for maintaining the fidelity of your synthetic peptide.

References

- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-His(Trt)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Benchchem. (2025).

- Anonymous. (n.d.).

- Benchchem. (2025). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS. Benchchem.

- Anonymous. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. BOC Sciences.

- Benchchem. (2025). A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. Benchchem.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- Anonymous. (n.d.). Optimizing Peptide Coupling: Key Techniques.

- Benchchem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Benchchem. (2025). A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. Benchchem.

- Benchchem. (2025).

- Anonymous. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Anonymous. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

- Merck. (n.d.). Novabiochem® Coupling reagents. Merck.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Anonymous. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.

- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.

- Nagy, V., et al. (2019).

- Benchchem. (2025). Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis. Benchchem.

- Singh, J., et al. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?.

- PubMed. (n.d.).

- ACS Publications. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

- BOC Sciences. (n.d.).

- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jpt.com [jpt.com]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. people.uniurb.it [people.uniurb.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

Incorporating Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic acid into cyclic peptides

Application Note: Strategic Incorporation of Boc-(R)-2-amino-3-(imidazol-1-yl)propanoic Acid into Cyclic Peptides

Part 1: Introduction & Strategic Rationale

1.1 The Molecule: Isotidine vs. Histidine The target molecule, (R)-2-amino-3-(imidazol-1-yl)propanoic acid (often referred to as (R)-Isotidine or (R)-1-Imidazolylalanine ), is a structural isomer of Histidine. Unlike Histidine, where the alanine side chain is attached to the imidazole C4 carbon, Isotidine features an attachment at the N1 nitrogen .

This structural deviation confers three critical properties for drug design:

-

Altered Basicity & Metal Coordination: The N1-substitution locks the imidazole tautomerism. Only the N3 nitrogen remains as a Lewis base (pKa ~ 6.9–7.2), altering the coordination geometry ("bite angle") in metallopeptides compared to the N

/N -

Conformational Rigidity: The (R)-configuration (D-isomer) is a potent inducer of

-turns (specifically Type II'), which is essential for pre-organizing linear precursors prior to macrocyclization. -

Proteolytic Stability: As a non-proteinogenic D-amino acid with an unnatural linkage, it resists standard proteases, enhancing the in vivo half-life of the resulting cyclic peptide.

1.2 The Challenge: Nucleophilicity & Racemization Incorporating this residue via Boc chemistry presents a unique challenge. Unlike Fmoc chemistry, where the basic secondary amine is removed, Boc chemistry requires repetitive neutralization steps (typically with DIEA).

-

Risk 1: N3-Acylation. The exposed N3 nitrogen is nucleophilic. During the coupling of subsequent amino acids, the activated ester can attack the N3, leading to branched peptides or "acyl-transfer" catalysis that consumes reagents.

-

Risk 2: Racemization. While less prone to C

-proton abstraction than

Part 2: Experimental Protocols

Protocol A: Resin Loading & Linear Synthesis (Boc-SPPS)

Objective: Synthesize the linear precursor on solid support while preventing side-chain acylation. Resin Choice: PAM Resin (for acid stability) or Merrifield Resin .[1] Reagents: Boc-(R)-Isotidine-OH, HATU, HOAt, DIEA, TFA.

Step-by-Step Workflow:

-

Resin Preparation:

-

Swell 0.5 mmol of PAM resin in DCM (30 min).

-

Note: If loading Boc-(R)-Isotidine as the first residue, use the Cesium Salt method (Cs

CO

-

-

Coupling Boc-(R)-Isotidine (The Critical Step):

-

Rationale: We use HATU/HOAt instead of HBTU/HOBt. The 7-aza nitrogen in HOAt creates a "neighboring group effect" that accelerates coupling, outcompeting the side-reaction of N3-acylation.

-

Cocktail: Dissolve Boc-(R)-Isotidine-OH (3.0 eq) and HATU (2.9 eq) in dry DMF (minimized volume).

-

Add HOAt (3.0 eq). Do not skip this.

-

Add TMP (2,4,6-Trimethylpyridine) (6.0 eq) instead of DIEA.

-

Expert Insight: TMP is a weaker, sterically hindered base.[2] It is sufficient to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the C

-proton efficiently, significantly reducing racemization risk.

-

-

-

Elongation (Subsequent Cycles):

-

Deprotection: 50% TFA in DCM (2 x 1 min, 1 x 20 min).

-

Wash: DCM (3x), DMF (3x).

-

Neutralization: 5% DIEA in DCM. Perform quickly (2 x 1 min) to minimize exposure of the Isotidine N3 nitrogen to base.

-

Coupling: Use standard Boc-AA-OH with DIC/HOBt.

-

Warning: Avoid using high-activity esters (like acid chlorides) for residues immediately following Isotidine to prevent N3-attack.

-

-

Protocol B: Solution-Phase Macrocyclization

Objective: Cyclize the linear precursor head-to-tail. Strategy: "Pseudo-Dilution" using Syringe Pump addition.

-

Cleavage from Resin:

-

Treat resin with HF/Anisole (9:1) at 0°C for 60 min. (Standard Boc cleavage).[1]

-

Precipitate with cold Et

O, centrifuge, and lyophilize.

-

-

Cyclization Setup:

-

Solvent: Dry DMF or DMF/DCM (1:1).

-

Concentration: The reaction must be dilute (< 1 mM) to favor intramolecular cyclization over intermolecular dimerization.

-

Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq).

-

-

The Syringe Pump Method:

-

Dissolve the linear peptide in a minimal volume of DMF.

-

Dissolve PyBOP/HOBt/DIEA in a large volume of solvent (e.g., 500 mL for 0.5 mmol scale) in the reaction flask.

-

Slow Addition: Add the peptide solution to the coupling mixture via syringe pump over 4–6 hours .

-

Mechanism: This ensures the instantaneous concentration of unreacted peptide is near zero, forcing the kinetics toward ring closure.

-

Part 3: Visualization & Data

Figure 1: Strategic Synthesis Workflow

Caption: Workflow emphasizing the use of TMP base and HOAt to mitigate N3-acylation and racemization risks during incorporation.

Table 1: Comparative Properties of Histidine Isomers in Peptide Synthesis

| Property | L-Histidine (Standard) | (R)-Isotidine (Target) | Synthesis Implication |

| Imidazole Attachment | C4 (Carbon) | N1 (Nitrogen) | Isotidine has no N-H donor; prevents N |

| Configuration | L (S) | D (R) | (R)-isomer induces reverse turns, aiding cyclization. |

| Side Chain pKa | ~6.0 (Amphoteric) | ~7.0 (Basic N3) | Isotidine N3 is permanently nucleophilic in basic media. |

| Racemization Risk | High (via C | Moderate | Use HOAt/TMP to suppress. |

| Metal Binding | N | N3 donor only | Fixed geometry; tighter "bite" in metallo-complexes. |

Part 4: Troubleshooting & Quality Control

Issue: Mass Spec shows +Mass (Branching)

-

Cause: The N3 imidazole nitrogen reacted with a subsequent amino acid.

-

Fix: Switch to the "Salt Coupling" method. Pre-wash the resin with 1M HCl/Dioxane before the coupling step of the next amino acid. This protonates the Isotidine N3 (forming the hydrochloride salt), rendering it non-nucleophilic during the activation of the incoming residue.

Issue: Incomplete Cyclization (Linear Dimer)

-

Cause: Concentration too high.

-

Fix: Increase solvent volume to achieve 0.5 mM concentration or switch to Alloc-protection for the N-terminus/C-terminus to allow on-resin cyclization (Side-chain anchoring strategy), avoiding solution phase dilution issues.

References

- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society.

-

PubChem. (2021).[3] 3-(1H-Imidazol-1-yl)alanine Chemical Properties. Retrieved from [Link]

-

Thieme Connect. (2002). Synthesis of Cyclic Peptides. Retrieved from [Link]

Sources

Synthesis of Metalloprotein Models Using Imidazol-1-yl Propanoic Acid Ligands: An Application and Protocol Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of metalloprotein models utilizing the versatile ligand, 3-(1H-imidazol-1-yl)propanoic acid. The imidazole and carboxylate moieties of this ligand effectively mimic the coordination environment of histidine and aspartate/glutamate residues found in the active sites of numerous metalloenzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of bioinorganic chemistry, chemical biology, and medicinal chemistry. We present a robust, two-step synthesis for the ligand, followed by detailed procedures for the complexation of first-row transition metals, specifically Zinc(II), Copper(II), and Cobalt(II). The protocols are designed to be self-validating, with in-depth explanations of the rationale behind experimental choices and comprehensive characterization techniques to ensure the structural integrity of the synthesized models.

Introduction: The Rationale for Imidazol-1-yl Propanoic Acid in Metalloprotein Mimicry

Metalloproteins are central to a vast array of biological processes, including catalysis, electron transfer, and structural regulation.[1] The precise coordination of a metal ion by amino acid side chains dictates the protein's function. Among the most common metal-coordinating residues is histidine, which utilizes the nitrogen atoms of its imidazole ring to bind metal ions.[2] The carboxylate side chains of aspartic and glutamic acids are also frequent participants in metal coordination.

The design and synthesis of small-molecule models that replicate the essential structural and functional features of metalloprotein active sites provide an invaluable tool for understanding these complex biological systems. Such models allow for systematic variation of the coordination environment and the study of its impact on the metal center's properties and reactivity, unencumbered by the complexity of the protein matrix.